![molecular formula C18H18N4O3S2 B2717020 N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034466-81-2](/img/structure/B2717020.png)
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Description
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Benzofuran derivatives have shown promise as antiviral agents. This compound, with its benzofuran core, may exhibit antiviral properties. For instance, a recently discovered macrocyclic benzofuran compound demonstrated anti-hepatitis C virus activity, making it a potential therapeutic drug for hepatitis C disease .
- Novel scaffold compounds containing benzofuran rings have been developed and investigated as potential anticancer agents. These compounds could play a role in inhibiting cancer cell growth or metastasis. Researchers continue to explore their efficacy and safety profiles .
- Researchers have discovered innovative methods for constructing benzofuran rings. For example:
- A unique free radical cyclization cascade allows the synthesis of complex polycyclic benzofuran compounds, which were previously challenging to prepare .
- Proton quantum tunneling has been used to construct benzofuran rings with fewer side reactions and high yield, facilitating the creation of intricate benzofuran ring systems .
- Benzofuran compounds are ubiquitous in nature. They are found in various higher plants, including Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. These natural sources provide valuable starting points for drug discovery and development .
- Researchers continue to explore the relationship between the bioactivities and the specific structures of these compounds .
- Due to their diverse pharmacological activities, benzofuran derivatives hold promise as potential drug candidates. Researchers are investigating their safety, efficacy, and mechanisms of action. For instance, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime has demonstrated antimicrobial activity against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
Anticancer Potential
Synthetic Methods and Ring Construction
Natural Product Sources
Biological Activities
Drug Prospects
properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-22(2)14(16-10-12-6-3-4-8-15(12)25-16)11-19-27(23,24)17-9-5-7-13-18(17)21-26-20-13/h3-10,14,19H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIIFOWIJRXYCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=CC2=NSN=C21)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzofuran-2-yl)-2-(dimethylamino)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide |
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